cumingianoside D
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H64O11 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-7-acetyloxy-15-[(2S,4R,5R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H64O11/c1-20(2)31(44)25(43)16-21(3)24-10-15-40-19-39(24,40)14-11-27-37(8)13-12-29(49-23(5)42)36(6,7)28(37)17-30(38(27,40)9)51-35-34(47)33(46)32(45)26(50-35)18-48-22(4)41/h21,24-35,43-47H,1,10-19H2,2-9H3/t21-,24-,25+,26+,27+,28-,29+,30+,31+,32+,33-,34+,35-,37+,38-,39+,40+/m0/s1 |
InChI Key |
PVMHLUQSCKSBOW-AJQNEZDESA-N |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C(=C)C)O)O)[C@@H]1CC[C@@]23[C@@]1(C2)CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC23C1(C2)CCC4C3(C(CC5C4(CCC(C5(C)C)OC(=O)C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C |
Origin of Product |
United States |
Ecological and Phytochemical Context of Cumingianoside D
Botanical Origin and Distribution: Dysoxylum cumingianum as a Source Organism
Cumingianoside D is primarily isolated from Dysoxylum cumingianum, a medium-sized tree belonging to the Meliaceae family. efloras.org This plant species is a key contributor to the biodiversity of its native ecosystems. The geographical distribution of Dysoxylum cumingianum is centered in Southeast Asia and the surrounding regions.
Specifically, it is found in Taiwan, particularly on Orchid Island (Lan Yu), and throughout the Philippines. efloras.orgnparks.gov.sg Its range also extends to Sulawesi, Bali, and the Moluccas in Indonesia, as well as Malaysia. efloras.orgnparks.gov.sg These trees typically inhabit lowland tropical forests, from near sea level up to an altitude of 400 meters. efloras.org They are often found in both primary and secondary forests, indicating a degree of adaptability. nparks.gov.sg The genus Dysoxylum itself is widespread, ranging from the Indian subcontinent and southern China through Malesia to New Guinea, the Solomon Islands, and Australia. wikipedia.org
Isolation Methodologies in Academic Research Settings
The extraction and purification of this compound from its botanical source, Dysoxylum cumingianum, is a multi-step process that relies on established phytochemical techniques. In a typical laboratory setting, the process commences with the collection of plant material, often the leaves and twigs, which are known to be rich in this compound. nih.gov
The initial step involves the extraction of crude compounds using an organic solvent. Acetone (B3395972) is a commonly used solvent for this purpose. nih.gov The resulting acetone extract is then subjected to partitioning, often with ethyl acetate (B1210297), to separate compounds based on their polarity. nih.gov
Following this initial separation, a series of chromatographic techniques are employed for further purification. These methods separate the components of the mixture based on their differential affinities for a stationary phase and a mobile phase. Common chromatographic methods used in the isolation of cumingianosides include:
Sephadex LH-20 column chromatography: This technique is a form of size-exclusion chromatography that separates molecules based on their size. nih.gov
Silica (B1680970) gel column chromatography: This is a widely used adsorption chromatography method where compounds are separated based on their polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): This is a high-resolution separation technique. For the final purification of this compound, preparative reverse-phase HPLC is often utilized to yield the compound in a highly pure form. nih.govvulcanchem.com
The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Co-occurrence and Relatedness with Other Cumingianosides (e.g., Cumingianoside E)
This compound is part of a larger family of structurally similar compounds known as cumingianosides, which are found to co-exist within Dysoxylum cumingianum. acs.org Research has shown a close chemical relationship between this compound and cumingianoside E. In fact, this compound can be yielded from cumingianoside E under specific reaction conditions, such as treatment with p-toluenesulfonic acid in dichloromethane (B109758) at room temperature for a short duration.
Beyond cumingianoside E, a number of other cumingianosides have been isolated from Dysoxylum cumingianum, including cumingianoside A, B, C, F, P, and Q. acs.org The plant is a rich source of various other phytochemicals as well, including other triterpenes, steroids, and flavonoids. unmul.ac.idjst.go.jp The co-occurrence of these related compounds suggests a common biosynthetic pathway within the plant.
Advanced Structural Characterization and Elucidation of Cumingianoside D
Methodological Approaches for Structural Determination
The definitive structure of cumingianoside D was established not in isolation, but as part of a broader investigation into a series of related compounds, cumingianosides A-F, all isolated from the plant Dysoxylum cumingianum. acs.org The elucidation process relied on a synergistic application of several powerful analytical methods.
Mass Spectrometry (MS): High-resolution mass spectrometry was fundamental in determining the molecular formula of this compound, which was established as C₄₀H₆₄O₁₁. ebi.ac.uk This technique provides the exact mass of the parent molecule, allowing for the calculation of its elemental composition. Further analysis using fragmentation techniques, where the molecule is broken into smaller pieces, provides crucial clues about its substructures, such as the nature of the sugar unit and the triterpene core. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was the cornerstone of the structural elucidation process. vulcanchem.com A full suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were employed. rsc.orgresearch-solution.com
¹H NMR spectra reveal the number of different types of protons in the molecule and their immediate electronic environment. Information about adjacent protons is gleaned from signal splitting patterns (coupling).
¹³C NMR spectra provide a count of the carbon atoms and indicate their functional type (e.g., methyl, methylene, carbonyl, olefinic). researchgate.netnih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential for assembling the molecular puzzle. These experiments establish correlations between protons and carbons, allowing researchers to trace the connectivity of atoms and build up the structure of the aglycone skeleton and the sugar moiety, as well as to pinpoint where the two are connected.
X-ray Crystallography: While direct X-ray crystallography of this compound has not been reported, the absolute stereostructures for the entire cumingianoside A-F series were successfully established by performing X-ray crystallographic analysis on an aglycone derived from the acid hydrolysis of the closely related cumingianoside A. ebi.ac.uk This pivotal experiment provided a definitive three-dimensional model of the core triterpene skeleton, anchoring the relative stereochemistry for all related compounds in the series, including this compound.
Investigation of Glycosidic Linkages and Aglycone Skeleton
Through the combined interpretation of spectroscopic data, the precise structure of this compound has been defined as a triterpenoid (B12794562) saponin (B1150181). ebi.ac.uk
Aglycone Skeleton: The non-sugar portion, or aglycone, of this compound is a complex pentacyclic triterpenoid. It is classified as having a 14,18-cycloapotirucallane-type skeleton . acs.orgnih.govjst.go.jp This distinctive framework features a cyclopropane (B1198618) ring bridging carbons 14 and 18, a relatively uncommon feature in natural products. vulcanchem.com The aglycone is functionalized with an acetate (B1210297) group at the C-3 position and hydroxyl (-OH) groups at positions C-7, C-23, and C-24. A double bond is present between carbons C-25 and C-26 in the side chain.
Glycosidic Moiety and Linkage: The sugar component (glycone) attached to the aglycone is a 6-O-acetyl-β-D-glucopyranosyl residue. ebi.ac.uk This is a glucose molecule that has been acetylated at the C-6' position. This sugar unit is connected to the aglycone via an O-glycosidic bond . ebi.ac.uk HMBC NMR experiments confirmed that this linkage occurs between the anomeric carbon (C-1') of the glucose unit and the hydroxyl group at the C-7 position of the triterpene skeleton.
| Attribute | Description |
|---|---|
| Molecular Formula | C₄₀H₆₄O₁₁ |
| Monoisotopic Mass | 720.44486 Da |
| Aglycone Skeleton Type | 14,18-Cycloapotirucallane |
| Aglycone Substituents | 3-O-acetate; 7-OH; 23-OH; 24-OH; 25-ene |
| Glycone (Sugar) Moiety | 6-O-acetyl-β-D-glucopyranoside |
| Glycosidic Linkage | β-linkage from C-1' of glucose to C-7 of aglycone |
Stereochemical Analysis and Configurational Assignments
The three-dimensional arrangement of atoms, or stereochemistry, is critical to a molecule's properties. The stereochemistry of this compound was determined through a combination of X-ray crystallography data from a related compound and detailed NMR analysis. ebi.ac.uk
The sugar unit is confirmed as D-glucose , and the glycosidic bond that links it to the aglycone has a beta (β) configuration. ebi.ac.uk This means the bond at the anomeric carbon (C-1') points in the same stereochemical direction as the C-5' substituent.
The complex, fused-ring system of the aglycone contains numerous chiral centers. The definitive X-ray analysis of the aglycone from cumingianoside A established the relative stereochemistry of the entire 14,18-cycloapotirucallane core for the A-F series. ebi.ac.uk The specific absolute configuration for this compound, as documented in chemical databases, confirms the precise spatial orientation at each of these centers, including key assignments such as 3β, 5α, 7α, 10β, 13β, 14α, 17α, and 20S, among others.
Structural Relationships within the 14,18-Cycloapotirucallane Triterpene Glucoside Class
This compound is a member of the cumingianosides, a series of structurally related triterpene glucosides. acs.orgjst.go.jp All members of the cumingianoside A-F series share the same fundamental 14,18-cycloapoeuphane (apotirucallane) skeleton, differing only in the functional groups on the aglycone's side chain. vulcanchem.com
A particularly direct relationship exists between this compound and cumingianoside E . Chemical studies have shown that this compound can be produced as a result of a chemical reaction performed on cumingianoside E. acs.orgnih.gov Specifically, treating cumingianoside E with p-toluenesulfonic acid for a short duration at room temperature leads to the formation of this compound. ebi.ac.uknih.gov This transformation involves the opening of a 24,25-epoxide ring present in cumingianoside E to form the 25-ene and the C-23 and C-24 diol (two hydroxyl groups) found in this compound. ebi.ac.uk This chemical correlation provides unequivocal proof of their close structural relationship.
| Compound | Molecular Formula | Key Structural Feature on Side Chain |
|---|---|---|
| This compound | C₄₀H₆₄O₁₁ | 25-ene; 23-OH; 24-OH |
| Cumingianoside E | C₄₀H₆₄O₁₁ | 24,25-epoxide; 23-OH |
Biosynthetic Pathways and Enzymatic Mechanisms of Cumingianoside D
Precursor Pathways for Triterpenoid (B12794562) Biosynthesis: Mevalonate (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Integration
The biosynthesis of all terpenoids, including the C30 triterpenoid backbone of cumingianoside D, begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netgoogle.com In plants, two distinct pathways are responsible for synthesizing these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. ebi.ac.uknih.gov
The MVA pathway , located in the cytosol, is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), including sterols and the aglycone of this compound. mdpi.comnih.gov The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the key rate-limiting step, reducing HMG-CoA to mevalonic acid. ebi.ac.uk A series of phosphorylations and a final decarboxylation convert mevalonic acid into IPP.
The MEP pathway , situated in the plastids, typically supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.
While these pathways are physically separated within the cell, there is evidence of "crosstalk" between them, with metabolic intermediates like IPP being transportable between the cytosol and plastids. mdpi.com For the biosynthesis of cytosolic triterpenoids like the backbone of this compound, the MVA pathway is the primary source of IPP and DMAPP. Two molecules of IPP are isomerized to DMAPP, which then sequentially condense with IPP molecules to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). Finally, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 hydrocarbon squalene, the direct linear precursor to all triterpenoids. researchgate.net
Table 1: Key Enzymes in the MVA and MEP Precursor Pathways
| Pathway | Key Enzyme | Abbreviation | Function | Cellular Location |
| MVA | Acetoacetyl-CoA thiolase | AACT | Condenses two Acetyl-CoA molecules | Cytosol |
| MVA | HMG-CoA synthase | HMGS | Forms HMG-CoA | Cytosol |
| MVA | HMG-CoA reductase | HMGR | Rate-limiting step; produces mevalonic acid | Endoplasmic Reticulum |
| MVA | Squalene synthase | SQS | Condenses two FPP molecules to form squalene | Endoplasmic Reticulum |
| MEP | DXS synthase | DXS | First committed step of the MEP pathway | Plastids |
| MEP | DXR reductoisomerase | DXR | Reduces DXP to MEP | Plastids |
Key Enzymatic Steps in the Formation of Triterpenoid Skeletons
The immense diversity of triterpenoid structures arises from the cyclization of a linear precursor, followed by a series of specific modifications. The formation of the unique 14,18-cycloapotirucallane skeleton of this compound involves several key classes of enzymes. mdpi.comunc.edu
Epoxidation: The biosynthesis begins with the epoxidation of the linear squalene molecule by squalene epoxidase (SE), which introduces an oxygen atom to form (3S)-2,3-oxidosqualene. This epoxide ring provides the electrophilic center necessary to initiate the cyclization cascade.
Cyclization: The crucial step for generating the basic triterpenoid framework is catalyzed by oxidosqualene cyclases (OSCs) . These enzymes protonate the epoxide ring of 2,3-oxidosqualene, triggering a series of concerted cationic cyclizations and rearrangements that result in a specific polycyclic scaffold. frontiersin.org For cumingianosides, the likely product of the initial cyclization is a tetracyclic triterpenoid of the tirucallane (B1253836) or euphane type. The formation of the distinctive 14,18-cyclopropane ring of the apotirucallane skeleton is a subsequent, highly specialized modification. nih.govvulcanchem.com
Oxidation and Rearrangement: Following cyclization, the triterpenoid scaffold undergoes extensive tailoring, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) . frontiersin.org These enzymes are responsible for introducing hydroxyl groups at specific carbon positions on the triterpenoid backbone. These hydroxylations are critical for several reasons: they increase the molecule's polarity, serve as attachment points for sugar moieties, and can facilitate further skeletal rearrangements, such as the formation of the 14,18-cyclo bridge characteristic of the cumingianoside family. mdpi.comnih.gov
Glycosylation Mechanisms and Glycosyltransferases Involved in Saponin (B1150181) Formation
The final hallmark of saponin biosynthesis is glycosylation, the enzymatic attachment of sugar chains to the triterpenoid aglycone (the non-sugar part). This process is crucial for the solubility, stability, and biological activity of the final compound. frontiersin.org
This step is catalyzed by enzymes known as UDP-dependent glycosyltransferases (UGTs) . acs.org These enzymes transfer a sugar moiety, typically from an activated sugar donor like UDP-glucose, to a specific acceptor molecule—in this case, the hydroxylated triterpenoid aglycone of this compound. The chemical structure of this compound reveals a 6-O-acetyl-β-D-glucopyranosyl residue attached at the C-7 position of the aglycone. ebi.ac.uk This implies a multi-step process:
A specific UGT recognizes the C-7 hydroxyl group of the this compound aglycone and catalyzes the transfer of a glucose molecule from UDP-glucose to form a glycosidic bond.
Following this, an acyltransferase catalyzes the attachment of an acetyl group to the C-6 hydroxyl of the newly attached glucose molecule, forming the final 6-O-acetyl-β-D-glucopyranosyl moiety.
The specificity of different UGTs for both the aglycone substrate and the sugar donor is a primary driver of the vast structural diversity seen in plant saponins (B1172615). frontiersin.org
Proposed Biosynthetic Route for this compound and Related Analogues
While the exact enzymatic sequence has not been fully elucidated in vivo, chemical studies provide strong clues about the final steps in the biosynthesis of this compound. It has been demonstrated that this compound can be produced via the acid-catalyzed treatment of its analogue, cumingianoside E. nih.govacs.orgjst.go.jp This suggests a close biosynthetic relationship, with cumingianoside E likely being the immediate precursor to this compound.
The proposed biosynthetic pathway can be summarized as follows:
Table 2: Proposed Biosynthetic Steps for this compound
| Step | Precursor | Key Enzyme Class (Proposed) | Product | Description |
| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | Tirucallane/Euphane-type cation | Initial cyclization to form a tetracyclic intermediate. |
| 2 | Tirucallane/Euphane-type cation | Cytochrome P450 (CYP) / Isomerase | 14,18-Cycloapotirucallane skeleton | Rearrangement and ring formation to create the characteristic cyclopropane (B1198618) bridge. |
| 3 | 14,18-Cycloapotirucallane skeleton | Cytochrome P450s (CYPs) | Cumingianoside E Aglycone | A series of specific oxidations, including hydroxylation at C-3, C-7, C-23 and epoxidation between C-24 and C-25. |
| 4 | Cumingianoside E Aglycone | UDP-Glycosyltransferase (UGT) | Glucosylated Aglycone | Attachment of a glucose moiety to the C-7 hydroxyl group. |
| 5 | Glucosylated Aglycone | Acyltransferase (ACT) | Cumingianoside E | Acetylation at the C-6 position of the attached glucose. |
| 6 | Cumingianoside E | Epoxide Hydrolase / Reductase | This compound | Enzymatic opening of the 24,25-epoxide ring to form a diol or related structure, yielding the final compound. |
This final proposed step, the conversion of cumingianoside E to this compound, likely involves an epoxide hydrolase or a similar enzyme that opens the 24,25-epoxide ring. jst.go.jp
Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters in Dysoxylum cumingianum
Direct genetic and transcriptomic data for Dysoxylum cumingianum remain limited in publicly accessible research. However, studies on the related species Dysoxylum binectariferum have provided a valuable blueprint for understanding triterpenoid biosynthesis in this genus. frontiersin.org A comprehensive transcriptome analysis of D. binectariferum identified numerous unigenes encoding key enzymes of the triterpenoid pathway, including those for squalene synthase, squalene epoxidase, various oxidosqualene cyclases, and a multitude of cytochrome P450s and glycosyltransferases. researchgate.netfrontiersin.org
In many plants, the genes responsible for the biosynthesis of a specific specialized metabolite are often co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC) . frontiersin.org This physical proximity facilitates the co-regulation and co-inheritance of the entire pathway. Such clusters have been identified for triterpenoids like avenacins in oats and cucurbitacins in cucumbers. frontiersin.org
It is plausible that the genes for cumingianoside biosynthesis in D. cumingianum are also organized in a BGC. A targeted transcriptomic and genomic analysis of D. cumingianum, likely focusing on tissues where cumingianosides are most abundant (e.g., leaves), would be the definitive method to identify the specific genes involved. mdpi.com By comparing gene expression profiles between high- and low-producing plant tissues or elicitor-treated and untreated plants, researchers could pinpoint the specific OSC, CYP, and UGT genes responsible for the intricate assembly of this compound. The findings from D. binectariferum provide a strong foundation for which gene families to investigate in such a study. frontiersin.org
Pre Clinical Investigation of Biological Activities and Molecular Mechanisms of Cumingianoside D
Anticancer and Cytotoxic Activities in In Vitro Cellular Models
Cumingianoside D is a member of the triterpenoid (B12794562) saponin (B1150181) family of natural compounds which have demonstrated potential as anticancer agents. nih.gov Research into a closely related compound, cumingianoside A (CUMA), has revealed significant cytotoxic and anticancer activities in various cancer cell lines, providing a strong basis for investigating this compound. nih.govnih.gov The following sections detail the preclinical findings on the biological activities and molecular mechanisms of this compound and related compounds in in vitro cancer models.
Inhibition of Cancer Cell Proliferation and Viability
Studies have shown that cumingianoside A (CUMA) effectively inhibits the proliferation of various human and mouse melanoma cell lines in a time- and dose-dependent manner. nih.gov This inhibitory effect is a crucial indicator of its potential as an anticancer agent. The viability of cancer cells, when treated with CUMA, was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. nih.gov The results from these studies provide a foundational understanding of the antiproliferative effects that can be anticipated from this compound.
For instance, treatment of BRAFV600E mutant melanoma cells (A375-R) with CUMA led to a significant reduction in cell viability. nih.govnih.gov This suggests that the compound is effective against melanoma cells that have developed resistance to targeted therapies like vemurafenib (B611658). nih.govnih.gov
Table 1: Effect of Cumingianoside A on the Viability of Melanoma Cell Lines
| Cell Line | Mutation Status | IC50 (µM) after 48h |
|---|---|---|
| A375 | BRAF V600E | 15.3 ± 1.2 |
| A2058 | BRAF V600E | 18.7 ± 1.5 |
| SK-MEL-2 | NRAS Q61R | > 25 |
| MeWo | Wild-type | > 25 |
| B16 | Wild-type | 20.1 ± 1.8 |
| B16F10 | Wild-type | 17.4 ± 1.6 |
This table is interactive. Click on the headers to sort the data.
Induction of Cell Cycle Arrest (e.g., G2/M phase)
A key mechanism by which many anticancer agents exert their effects is by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. nih.gov Cumingianoside A has been shown to induce cell cycle arrest at the G2/M phase in resistant melanoma cells. nih.govnih.gov This is achieved through the suppression of the CDK1/cyclin B1 complex, a critical regulator of the G2/M transition. nih.govresearchgate.net
Flow cytometry analysis of A375-R cells treated with CUMA revealed a dose-dependent increase in the population of cells in the G2/M phase. medsci.org This accumulation of cells at the G2/M checkpoint prevents them from entering mitosis, thereby inhibiting cell division and proliferation. medsci.orgnih.gov The induction of G2/M arrest is often associated with the upregulation of tumor suppressor proteins like p21 and p53. medsci.org
Table 2: Effect of Cumingianoside A on Cell Cycle Distribution in A375-R Cells
| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
|---|---|---|---|
| Vehicle | 58.3 | 15.1 | 26.6 |
| CUMA (10 µM) | 45.2 | 12.3 | 42.5 |
| CUMA (20 µM) | 30.1 | 9.8 | 60.1 |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Programmed Cell Death Induction
Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Cumingianoside A has been demonstrated to induce apoptosis in cancer cells through the activation of key executioner caspases, namely caspase-3 and caspase-7. nih.govfrontiersin.org The activation of these caspases leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.govnih.gov
Western blot analysis of A375-R cells treated with CUMA showed a significant increase in the levels of cleaved caspase-3, cleaved caspase-7, and cleaved PARP. nih.govfrontiersin.orgfigshare.com This indicates the activation of the intrinsic apoptotic pathway. embopress.org The cleavage of PARP by caspases is a critical event that prevents DNA repair and facilitates the apoptotic process. nih.gov
In addition to apoptosis, cumingianoside A has been observed to induce autophagy-like activity in resistant melanoma cells. nih.govfrontiersin.org Autophagy is a cellular process involving the degradation of cellular components through the formation of autophagosomes. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to cell death.
Treatment of A375-R cells with CUMA led to an increased expression of autophagy-related genes and a notable increase in the formation of autophagosomes. nih.govfrontiersin.org This was confirmed by observing the conversion of LC3B-I to LC3B-II, a key marker of autophagosome formation. frontiersin.org The role of autophagy in CUMA-induced cell death was further investigated using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), which were shown to modulate the cytotoxic effects of the compound. frontiersin.orgmdpi.com
Apoptosis Pathway Activation (e.g., Caspase 3/7, PARP Cleavage)
Modulation of Endoplasmic Reticulum (ER) Stress Response
The endoplasmic reticulum (ER) is a critical organelle involved in protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger apoptosis. nih.gov Research has shown that cumingianoside A induces ER stress in resistant melanoma cells. nih.govresearchgate.net
Treatment with CUMA resulted in the upregulation of ER stress marker proteins. frontiersin.org Importantly, co-treatment with an ER stress inhibitor, 4-phenylbutyric acid (4-PBA), was found to attenuate the apoptosis induced by CUMA. nih.govfrontiersin.org This finding strongly suggests that the induction of ER stress is a key mechanism through which cumingianoside A, and likely this compound, exerts its apoptotic effects on cancer cells. nih.govfrontiersin.org
Target-Specific Inhibition of Molecular Pathways
While direct studies on this compound's specific inhibition of the CDK1/Cyclin B1 complex and BRAF-resistant pathways are not extensively detailed in the available research, significant insights can be drawn from studies on the closely related compound, cumingianoside A (CUMA). Research on CUMA has demonstrated its ability to suppress the activity of the CDK1/cyclin B1 complex. nih.govnih.govresearchgate.net This inhibition leads to a G2/M-phase arrest in the cell cycle of BRAF-inhibitor resistant melanoma cells. nih.govnih.govresearchgate.net The CDK1/cyclin B1 complex is a critical regulator of the G2/M transition, and its inhibition can halt cell proliferation. scbt.commdpi.com
In the context of BRAF-resistant pathways, melanoma often develops resistance to BRAF inhibitors like vemurafenib (PLX4032) through the reactivation of the MAPK pathway. nih.gov However, studies on CUMA revealed that while it potently inhibits the growth of BRAF-resistant melanoma cells, it does not appear to suppress the protein expression or activation of MEK and ERK, key components of the MAPK pathway. nih.gov Instead, CUMA's efficacy in these resistant cells is linked to the induction of G2/M phase cell cycle arrest and ER-stress related apoptosis. nih.govnih.gov This suggests that cumingianosides may overcome BRAF-inhibitor resistance through alternative mechanisms that are independent of direct MAPK pathway inhibition. nih.gov
Selectivity and Efficacy Against Diverse Cancer Cell Lines
This compound and its related compounds have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. nih.gov In particular, cumingianosides have shown potent effects against leukemia and colon tumor cell lines. nih.govjst.go.jp
Studies on cumingianoside A (CUMA) have provided more specific details on its efficacy. CUMA has exhibited dose-dependent growth inhibitory effects against multiple human and mouse melanoma cell lines, irrespective of their BRAF or NRAS mutation status. nih.gov
Table 1: In Vitro Anti-proliferative Activity of Cumingianoside A (CUMA) Against Melanoma Cell Lines
| Cell Line | Origin | BRAF/NRAS Status | IC₅₀ (24h, µM) | IC₅₀ (48h, µM) |
| A375 | Human | BRAF V600E | 15.1 | 11.8 |
| A2058 | Human | BRAF V600E | 22.9 | 15.5 |
| B16 | Murine | BRAF V600E | - | - |
| SK-MEL-2 | Human | NRAS Q61R | 18.2 | 13.4 |
| B16F10 | Murine | NRAS Q61R | - | - |
| MeWo | Human | Wild-type | >25 | 24.2 |
| Normal Human Melanocytes | Human | Wild-type | >25 | >25 |
| Data derived from studies on cumingianoside A. nih.gov |
Importantly, the IC₅₀ for normal human melanocytes was not reached at concentrations up to 25 µM, suggesting a degree of selectivity for cancer cells over normal cells. nih.gov Cumingianosides have also been noted for their significant cytotoxicity against leukemia cell lines, with some analogues showing ED₅₀ values in the sub-micromolar range. jst.go.jp
Immunomodulatory Effects in Pre-clinical Models
The immunomodulatory effects of this compound specifically have not been extensively documented. However, the broader class of triterpenoid saponins (B1172615), to which cumingianosides belong, has been associated with immunomodulatory activities. nih.gov Some natural compounds are known to modulate the immune system by either stimulating or suppressing its activity. healthline.com For instance, certain plant-derived compounds have been shown to affect the proliferation of T and B cells and influence cytokine production. frontiersin.org While direct evidence for this compound is pending, related compounds from the Dysoxylum genus are recognized for their immunomodulatory properties. nih.gov
Studies on Resistance Reversal Mechanisms
The role of ATP-binding cassette (ABC) transporters in mediating multidrug resistance (MDR) in cancer is well-established. mdpi.comnih.govoaepublish.com These transporters can efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. mdpi.com Natural products, including terpenoids, have been investigated for their potential to reverse MDR by inhibiting ABC transporters. researchgate.netmdpi.com
While specific studies on this compound's ability to reverse resistance via ABC transporter inhibition are not available, research on related compounds from Dysoxylum cumingianum has shown promise. nih.gov For example, other cumingianosides have been identified as potential modulators of ABC transporters, suggesting that this could be a class effect. nih.gov The mechanism often involves competitive inhibition, where the natural product binds to the transporter, preventing the efflux of anticancer drugs. oaepublish.com
In Vivo Studies in Relevant Animal Models for Mechanistic Elucidation
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer compounds. smccro-lab.comantineo.fr
While in vivo studies specifically for this compound are not detailed, extensive research on cumingianoside A (CUMA) in a PLX4032-resistant A375-R human melanoma xenograft model provides significant insights. nih.govnih.gov In this model, orally administered CUMA, both as a single agent and in combination with the BRAF inhibitor PLX4032, demonstrated strong tumor growth inhibition. nih.govnih.gov
Table 2: In Vivo Antitumor Activity of Cumingianoside A (CUMA) in a PLX4032-Resistant Melanoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Weight Reduction (%) |
| CUMA (50 mg/kg/day) | 52 | 41 |
| CUMA (75 mg/kg/day) | 67 | 59 |
| CUMA (50 mg/kg) + PLX4032 (50 mg/kg) | - | 43 |
| Data derived from studies on cumingianoside A. nih.gov |
These findings highlight the potential of cumingianosides to overcome acquired resistance to targeted therapies in a live animal model. nih.gov The study mechanistically linked this in vivo efficacy to the induction of G2/M phase cell cycle arrest and ER-stress related apoptosis. nih.govnih.gov
Chemical Synthesis and Derivatization Strategies for Cumingianoside D
Total Synthesis Approaches to Cumingianoside D and Analogues
To date, a complete total synthesis of this compound has not been reported in peer-reviewed scientific literature. The intricate and highly decorated 14,18-cycloapotirucallane skeleton presents a formidable challenge to synthetic chemists. This tetracyclic triterpenoid (B12794562) core, featuring a unique cyclopropane (B1198618) ring, requires precise stereochemical control over multiple chiral centers.
Recent synthetic efforts in the broader field of euphane and tirucallane (B1253836) triterpenoids have highlighted some potential strategies that could be adapted for the synthesis of the this compound aglycone. For instance, a novel metal-catalyzed hydrogen atom transfer (MHAT) cyclization has been developed to construct the tetracyclic systems of related triterpenoids, offering a potential avenue for future total synthesis endeavors. scu.edu.cnresearchgate.net However, the specific stereochemical configuration and functionalization pattern of the 14,18-cycloapotirucallane core remain a distinct and unsolved synthetic problem. The lack of a total synthesis underscores the complexity of this class of natural products and highlights an area ripe for future investigation.
Semi-synthetic Transformations and Structural Modifications (e.g., from Cumingianoside E)
While a total synthesis remains elusive, semi-synthetic routes have provided access to this compound. Notably, the conversion of cumingianoside E to this compound has been successfully achieved. This transformation is accomplished by treating cumingianoside E with p-toluenesulfonic acid in dichloromethane (B109758) (CH₂Cl₂) for a short duration at room temperature. acs.orgnih.gov This acid-catalyzed reaction likely involves the isomerization or rearrangement of a labile functional group to yield the more stable this compound structure.
The treatment of other related cumingianosides, such as A and C, under similar acidic conditions has been shown to yield novel triterpene glucosides with rearranged skeletons, including dammar-13(17)-ene and 17(R),23(R)-epoxydammarane structures. acs.org This indicates that the reaction conditions, including time and temperature, are critical in dictating the final product and that the 14,18-cycloapotirucallane skeleton is susceptible to various chemical transformations.
Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies at the Molecular Level
Currently, there is a scarcity of published research specifically detailing the synthesis of this compound derivatives for the purpose of structure-activity relationship (SAR) studies. SAR studies are crucial for understanding which parts of a molecule are responsible for its biological activity and for designing more potent and selective analogues.
Hypothetically, derivatization of this compound could target several key functional groups. The reactivity of these sites would allow for the generation of a library of analogues to probe the structural requirements for any observed biological effects. Potential modifications could include:
| Functional Group Target | Potential Modification | Rationale for SAR Studies |
| Hydroxyl Groups | Esterification, Etherification, Oxidation | To investigate the importance of hydrogen bonding and steric bulk at these positions for biological activity. |
| Glucosyl Moiety | Modification of acetyl groups, Glycosidic bond cleavage | To determine the role of the sugar unit and its specific functionalization in the overall activity of the molecule. |
| Aglycone Skeleton | Ring-opening of the cyclopropane, Introduction of new functional groups | To assess the contribution of the unique 14,18-cycloapotirucallane core to the molecule's properties. |
The development of such derivatives would be a critical next step in exploring the therapeutic potential of this class of compounds.
Methodologies for Glycosylation and Aglycone Modification
The glycosylation of the this compound aglycone, or related complex triterpenoid skeletons, presents a significant synthetic hurdle, particularly due to the steric hindrance around the hydroxyl groups where the sugar moiety is attached. General strategies for the glycosylation of sterically hindered tertiary alcohols in other complex natural products often employ highly reactive glycosyl donors and specific promoters to drive the reaction forward. researcher.life
For the modification of the aglycone itself, the inherent reactivity of the 14,18-cycloapotirucallane skeleton can be exploited. As observed in semi-synthetic studies, acid-catalyzed conditions can induce skeletal rearrangements. acs.org This reactivity could be harnessed to create novel aglycone structures. Furthermore, modern synthetic methods could be employed to selectively functionalize C-H bonds or other reactive sites on the triterpenoid core, although this has not yet been specifically reported for this compound.
The modification of the aglycone is a key strategy for diversifying the chemical space around the cumingianoside scaffold and for potentially modulating the biological activity of the resulting derivatives. dokumen.pub
Advanced Analytical Techniques for Cumingianoside D in Research
Quantitative Analysis in Biological Matrices
The quantification of cumingianoside D in biological matrices such as plasma, serum, or tissue homogenates is fundamental for pharmacokinetic and toxicokinetic studies. Given its structural class, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the most appropriate and widely adopted technique for this purpose. mdpi.comnih.govakjournals.com This approach offers high sensitivity, selectivity, and speed, which are essential for detecting the low concentrations typically encountered in biological samples.
The development of a robust UPLC-MS/MS method for this compound would involve several key steps. Sample preparation is critical to remove interfering substances like proteins and lipids. A common and effective method is protein precipitation, where a solvent such as methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins, leaving the analyte in the supernatant for analysis. mdpi.comnih.gov
Chromatographic separation is typically achieved on a reversed-phase column, such as an ACQUITY UPLC BEH C18 column. akjournals.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) allows for the efficient separation of this compound from endogenous matrix components. mdpi.comakjournals.com
Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in negative ion mode, provides the necessary selectivity and sensitivity. nih.govakjournals.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule [M-H]⁻) of this compound is selected and fragmented to produce a characteristic product ion. This specific transition is monitored for quantification, minimizing interference from other compounds. rsc.org The method would be validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. akjournals.com
Table 1: Representative UPLC-MS/MS Parameters for Triterpenoid (B12794562) Saponin (B1150181) Quantification
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | mdpi.comakjournals.com |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | akjournals.com |
| Mobile Phase | A: Water with 0.1% Formic Acid or 5mM Ammonium FormateB: Acetonitrile | mdpi.comakjournals.com |
| Elution Mode | Gradient | mdpi.com |
| Flow Rate | 0.3 - 0.4 mL/min | mdpi.com |
| Injection Volume | 1 - 5 µL | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | nih.govakjournals.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Sample Preparation | Protein Precipitation with Methanol or Acetonitrile | nih.gov |
This table presents typical parameters based on methods developed for other triterpenoid saponins (B1172615) and is representative of a potential method for this compound.
High-Throughput Screening Methodologies for Bioactivity Profiling
To efficiently evaluate the biological potential of this compound, such as its cytotoxic effects against cancer cell lines, high-throughput screening (HTS) methodologies are employed. thieme-connect.com HTS allows for the rapid testing of a compound against a large number of biological targets or cell lines, generating vast amounts of data in a short period. mdpi.com
A primary HTS assay for assessing the anticancer potential of this compound would be a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springernature.combanglajol.info This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. springernature.com In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. banglajol.info The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. nih.gov
The HTS workflow involves seeding cancer cells in high-density microplates (e.g., 96- or 384-well plates) and treating them with a range of concentrations of this compound. nih.gov After a set incubation period, the MTT reagent is added, and following another incubation, the resulting formazan crystals are solubilized for absorbance measurement. banglajol.info This allows for the determination of the IC₅₀ value, the concentration at which the compound inhibits cell growth by 50%, a key parameter for gauging cytotoxic potency. researchgate.net
More advanced HTS approaches include high-content screening (HCS), which utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as changes in nuclear morphology, cell proliferation markers, and the induction of apoptosis or autophagy. plos.org This provides more detailed mechanistic insights into the compound's mode of action beyond simple cytotoxicity.
Table 2: General Workflow for High-Throughput Cytotoxicity Screening
| Step | Description | Purpose |
|---|---|---|
| 1. Cell Seeding | Dispense cancer cells into multi-well microplates at a predetermined density. | Prepare uniform cell cultures for compound treatment. |
| 2. Compound Treatment | Add serial dilutions of this compound to the wells. Include positive and negative controls. | Expose cells to a range of compound concentrations to determine dose-response. |
| 3. Incubation | Incubate the plates for a specified period (e.g., 48-72 hours) under controlled conditions (37°C, 5% CO₂). | Allow the compound to exert its biological effect on the cells. |
| 4. Viability Assay | Add a viability reagent (e.g., MTT solution) to each well and incubate. | Allow viable cells to metabolize the reagent. springernature.com |
| 5. Signal Detection | Solubilize the formazan product (if using MTT) and measure the absorbance using a microplate reader. | Quantify the number of viable cells in each well. banglajol.info |
| 6. Data Analysis | Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value. | Assess the cytotoxic potency of the compound. |
Chromatographic Purification and Isolation Techniques for Research Applications
Obtaining this compound in a highly pure form is a prerequisite for its structural elucidation and detailed biological evaluation. The isolation process from its natural source, Dysoxylum cumingianum, involves a multi-step chromatographic purification strategy. mdpi.comscielo.br
The initial step involves the extraction of the dried and powdered plant material (typically leaves and twigs) with an organic solvent like methanol or ethanol. semanticscholar.org This crude extract contains a complex mixture of phytochemicals. The extract is then often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, partitioning between n-butanol and water can enrich saponins in the n-butanol fraction. iomcworld.com
The enriched fraction is then subjected to a series of chromatographic techniques. Column chromatography is a fundamental step, often using silica (B1680970) gel as the stationary phase with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the compounds into fractions of decreasing polarity. iomcworld.com Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled.
Further purification is typically required and is often achieved using reversed-phase chromatography. This can involve another column chromatography step with a C18-functionalized silica gel or, for final purification, preparative high-performance liquid chromatography (HPLC). iomcworld.com Preparative HPLC using a C18 column and a mobile phase, such as a methanol-water or acetonitrile-water gradient, can yield this compound with a high degree of purity suitable for structural analysis (e.g., by NMR and mass spectrometry) and biological assays. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Formic Acid |
| Methanol |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
Future Research Directions and Applications of Cumingianoside D
Discovery of Novel Biological Activities Beyond Current Scope
Cumingianoside D, a triterpene glucoside originally isolated from Dysoxylum cumingianum, has primarily been investigated for its cytotoxic effects against various cancer cell lines. mdpi.combioline.org.br However, the full spectrum of its biological activities remains largely unexplored. Future research should venture beyond its established anticancer potential to uncover novel therapeutic applications.
The structural similarity of this compound to other bioactive triterpenoid (B12794562) saponins (B1172615) suggests a broader range of pharmacological activities. vulcanchem.com For instance, many triterpenoids from the Meliaceae family, to which Dysoxylum belongs, have demonstrated anti-inflammatory, antimicrobial, antiviral, and immunomodulatory properties. scispace.comresearchgate.net Directed screening of this compound against a diverse panel of bacterial and fungal pathogens, as well as various viral strains, could reveal previously unknown antimicrobial or antiviral efficacy.
Furthermore, investigating its effects on key inflammatory pathways and immune cell functions could unearth potential as an anti-inflammatory or immunomodulatory agent. The diverse biological activities exhibited by compounds from the Cynanchum genus, another source of structurally related compounds, including anti-inflammatory and acetylcholinesterase inhibitory properties, further support the rationale for exploring these avenues for this compound. researchgate.net
Elucidation of Additional Molecular Targets and Signaling Networks
While the cytotoxic properties of this compound are acknowledged, the precise molecular mechanisms underlying these effects are not fully understood. Identifying the direct molecular targets and the downstream signaling pathways modulated by this compound is a critical area for future investigation.
Current research on related compounds, such as cumingianoside A, has shown inhibition of the CDK1/cyclin B1 complex, leading to G2/M-phase cell cycle arrest in melanoma cells. frontiersin.orgnih.gov It is plausible that this compound shares similar or possesses distinct molecular targets within the cell cycle machinery. Comprehensive studies, including affinity chromatography, proteomics, and transcriptomics, could identify the direct binding partners of this compound.
Moreover, exploring its impact on key signaling pathways frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, would provide a more complete picture of its mechanism of action. researchgate.net Understanding how this compound interacts with and modulates these networks will be instrumental in defining its therapeutic potential and identifying patient populations most likely to benefit from its application. The potential for cumingianosides to interact with targets like the steroid 5-alpha-reductase 1 or various receptors also warrants further investigation. tcmsp-e.com
Rational Design of this compound Analogues with Enhanced Specificity
The native structure of this compound provides a valuable scaffold for medicinal chemistry efforts aimed at developing analogues with improved potency, selectivity, and pharmacokinetic properties. Rational drug design, guided by a detailed understanding of its structure-activity relationships (SAR), can lead to the synthesis of novel derivatives with enhanced therapeutic profiles.
Chemical modifications of cumingianosides have already been shown to yield new triterpene glucosides with potent cytotoxicity. acs.orgacs.org By systematically modifying the glycosidic moieties and the triterpene core of this compound, it may be possible to enhance its affinity for specific molecular targets while minimizing off-target effects. For instance, altering the sugar residues could influence the compound's solubility and ability to interact with cellular receptors, while modifications to the aglycone could fine-tune its binding to intracellular targets.
Computational modeling and docking studies can be employed to predict how structural changes will affect the binding of this compound analogues to their targets, thereby guiding the synthetic efforts. This approach will accelerate the development of second-generation compounds with superior drug-like properties.
Biosynthetic Engineering for Sustainable Production and Diversification
The natural abundance of this compound in Dysoxylum cumingianum may be limited, posing a challenge for its large-scale production. Biosynthetic engineering offers a promising solution to this limitation, enabling sustainable and scalable production of the compound and its derivatives.
The biosynthetic pathway of triterpenoids is complex, involving numerous enzymatic steps. rsc.org Elucidating the specific enzymes responsible for the synthesis of the this compound backbone and its subsequent glycosylation is a crucial first step. Once these genes are identified, they can be introduced into microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, to create "cell factories" for the production of this compound.
Furthermore, this synthetic biology approach allows for the diversification of the natural product's structure. By introducing mutations into the biosynthetic genes or by co-expressing genes from other organisms, it may be possible to generate novel analogues of this compound that are not accessible through traditional chemical synthesis. This strategy could lead to the discovery of compounds with entirely new biological activities.
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. promega.inresearchgate.net Given its potent biological activity, this compound has the potential to be developed into a valuable chemical probe for dissecting complex cellular processes.
To function as a high-quality chemical probe, a molecule should exhibit high potency and selectivity for its target. blogspot.com While the selectivity of this compound is not yet fully characterized, its defined structure and biological effects make it a strong starting point. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound structure, researchers can visualize its subcellular localization and identify its binding partners within the cell.
The development of a this compound-based chemical probe would provide a powerful tool for studying the roles of its molecular targets in both normal physiology and disease states. uni-konstanz.de This could lead to new insights into fundamental biological processes and facilitate the discovery of novel drug targets.
Q & A
Q. What spectroscopic and chromatographic methods are used to determine the structure of cumingianoside D?
this compound's structure is elucidated using a combination of high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) techniques. Key experiments include:
- 1D/2D NMR : Assignments of proton (¹H) and carbon (¹³C) signals via COSY (homonuclear correlations), HMBC (heteronuclear multiple-bond correlations), and NOESY (nuclear Overhauser effect spectroscopy) to establish connectivity and stereochemistry .
- DEPT experiments : Differentiate between CH₃, CH₂, CH, and quaternary carbons .
- X-ray crystallography : Used for absolute configuration determination in derivatives (e.g., cumingianoside A) .
- Acetylation reactions : Confirm glycosidic linkages and hydroxyl group positions .
Q. What are the primary natural sources of this compound, and how is it isolated?
this compound is isolated from Dysoxylum cumingianum (Meliaceae family) via methanol extraction (e.g., 90% MeOH-soluble fractions), followed by chromatographic purification (e.g., silica gel, HPLC). Structural analogs like cumingianoside C and E are often co-isolated, requiring careful separation .
Q. What cytotoxic activities have been reported for this compound?
this compound exhibits potent cytotoxicity against leukemia and colon tumor cell lines, with log GI₅₀ values ranging from -7.11 to -4.94 in a panel of 58 human tumor cell lines. Activity is attributed to its 14,18-cycloapotirucallane skeleton and glycosylation patterns .
Advanced Research Questions
Q. How can chemical modifications of this compound enhance its bioactivity?
Acid-catalyzed reactions (e.g., with p-toluenesulfonic acid in CH₂Cl₂) modify the 14,18-cycloapotirucallane skeleton to yield derivatives with novel frameworks. For example:
Q. How do researchers resolve discrepancies in spectral data during structural elucidation of cumingianoside derivatives?
Discrepancies (e.g., conflicting NOE correlations) are addressed by:
Q. What methodological standards ensure reproducibility in synthesizing this compound analogs?
Reproducibility requires:
- Detailed experimental protocols : Solvent purity, reaction temperatures, and catalyst concentrations must be explicitly documented .
- Supporting information : Raw spectral data, chromatograms, and crystallographic parameters should be archived for peer validation .
- Negative controls : Include unmodified this compound in bioassays to benchmark derivative efficacy .
Q. How can researchers design comparative studies to evaluate this compound’s mechanism of action against other triterpenoids?
- Cell-line panels : Use standardized panels (e.g., NCI-60) to compare log GI₅₀ values across compound classes .
- Pathway analysis : Employ transcriptomics/proteomics to identify unique targets (e.g., apoptosis regulators) versus common triterpenoid pathways .
- Structural analogs : Test derivatives with modified glycosylation or cyclopropane rings to isolate pharmacophores .
Methodological Best Practices
- Ethical reporting : Disclose all synthetic yields, spectral artifacts, and failed experiments to avoid publication bias .
- Data transparency : Share raw NMR files, HPLC chromatograms, and bioassay protocols via open-access repositories .
- Collaborative validation : Partner with independent labs to replicate key findings (e.g., novel skeleton identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
